4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one
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Overview
Description
4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazin-2-one is a chemical compound belonging to the class of benzothiazoles, which are heterocyclic aromatic organic compounds. This compound features a benzothiazole core substituted with an ethyl group at the 4-position and a piperazin-2-one moiety at the 2-position. Benzothiazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 4-ethylthiophenol with chloroacetic acid to form 4-ethyl-2-chlorobenzothiazole, followed by nucleophilic substitution with piperazine-2-one.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale and efficiency. This could involve the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times. Catalysts and solvents are carefully selected to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, and various nucleophiles
Major Products Formed:
Oxidation Products: Hydroxylated derivatives
Reduction Products: Reduced derivatives with fewer oxygen atoms
Substitution Products: Substituted derivatives with different functional groups
Scientific Research Applications
Chemistry: In chemistry, 4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antibacterial, antifungal, and anticancer properties. Research is ongoing to explore its applications in drug development and therapeutic interventions.
Medicine: In the medical field, derivatives of this compound are being investigated for their potential use as pharmaceuticals. These derivatives may target various diseases and conditions, offering new treatment options.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications in material science and engineering.
Comparison with Similar Compounds
4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-2-one
4-(4-Propyl-1,3-benzothiazol-2-yl)piperazin-2-one
4-(4-Butyl-1,3-benzothiazol-2-yl)piperazin-2-one
Uniqueness: 4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazin-2-one stands out due to its specific ethyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance of hydrophobicity and steric effects, making it particularly effective in certain applications.
Properties
IUPAC Name |
4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-9-4-3-5-10-12(9)15-13(18-10)16-7-6-14-11(17)8-16/h3-5H,2,6-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXGTTKBGCDQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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